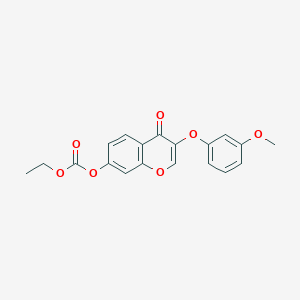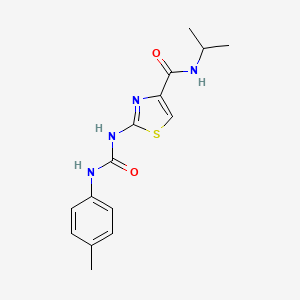
N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole carboxamide derivatives, which includes “this compound”, involves several steps . The general procedure for the synthesis of thiazole carboxamide involves dissolving 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid in dichloromethane (DCM), and then adding DMAP and EDC. The mixture is stirred under argon gas at room temperature for 30 minutes. An aniline derivative is then added .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Chemical Synthesis and Characterization
N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, due to its complex structure, is a compound of interest in chemical synthesis and characterization studies. Research in this area focuses on the development of novel synthetic pathways and the exploration of its chemical properties.
One study explores the reaction of N-(carboxyalkyl)ureas with 4,5-dihydroxy-1,3-dimethyl-4,5-diphenylimidazolidin-2-one, leading to the synthesis of N-(carboxyalkyl)glycoluril esters, showcasing a pathway that might be relevant for derivatives of this compound (Baranov et al., 2010). Similarly, the synthesis of some new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety has been reported, which contributes to the knowledge base around thiazole and its applications in medicinal chemistry (Abdelriheem et al., 2017).
Antimicrobial and Anticancer Activities
Compounds structurally related to this compound have been evaluated for their biological activities, including antimicrobial and anticancer properties. For example, a study on thiazole-based heterocyclic amides demonstrated significant antimicrobial activity, suggesting potential pharmacological applications for similar compounds (Cakmak et al., 2022). Another study focused on the synthesis of benzothiazole-based analogues as inhibitors for cancer-associated carbonic anhydrase isoforms, indicating the therapeutic potential of thiazole carboxamide derivatives in cancer treatment (Al-Warhi et al., 2022).
Supramolecular Chemistry and Materials Science
In the realm of supramolecular chemistry and materials science, the unique structural features of compounds like this compound offer interesting possibilities. A study on hydrogen-bonded cyclic tetramers based on ureidopyrimidinones attached to a carbazole spacer showcases the potential for developing novel supramolecular polymers (Yang et al., 2011).
将来の方向性
The future directions for the research and development of “N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the design and synthesis of novel thiazole derivatives and evaluation of their biological activities .
特性
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-propan-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-8-22-15(18-12)19-14(21)17-11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBUUYPDAPUXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

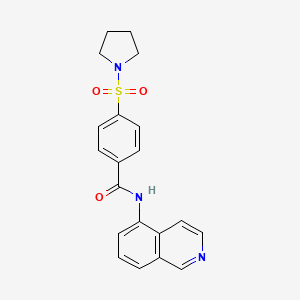
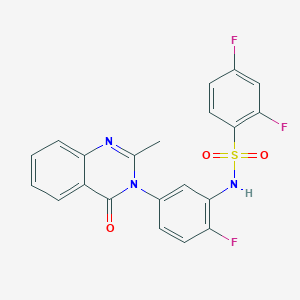
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)
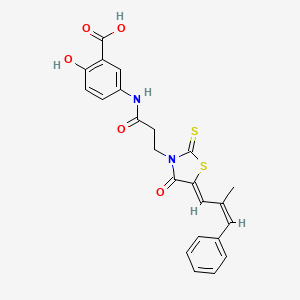

![N-(benzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2663171.png)

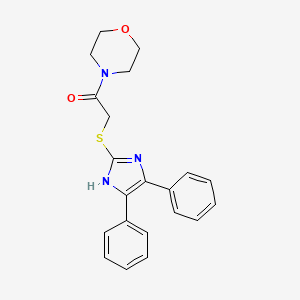
![N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2663178.png)
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)
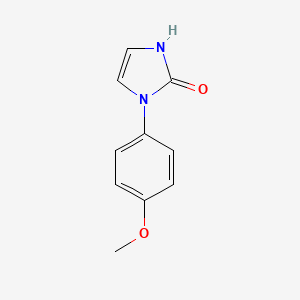
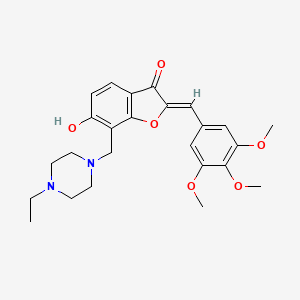
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)
